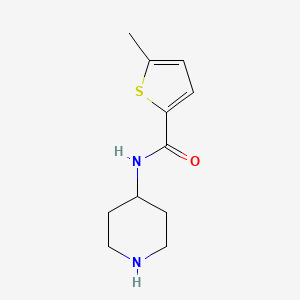

5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide

Descripción general

Descripción

5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications. This compound features a thiophene ring substituted with a methyl group at the 5-position and a piperidin-4-yl group attached to the carboxamide moiety at the 2-position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and piperidine-4-amine as the primary starting materials.

Reaction Steps:

Activation of Carboxylic Acid: The carboxylic acid group of thiophene-2-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Amide Formation: The acid chloride is then reacted with piperidine-4-amine in the presence of a base such as triethylamine (Et₃N) to form the amide bond, yielding this compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch vs. Continuous Processes: In industrial settings, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.

Catalysts and Solvents: Catalysts like DMAP (4-dimethylaminopyridine) and solvents such as dichloromethane (DCM) are often employed to enhance the reaction efficiency and yield.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the thiophene ring can lead to the formation of thiophene derivatives with different functional groups.

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions at various positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution may involve alkyl halides and strong bases.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

Reduced Thiophenes: Formed through the reduction of the thiophene ring.

Substituted Thiophenes: Various substituted thiophenes depending on the substitution pattern.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. CGRP Receptor Antagonism

Research indicates that 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide acts as a calcitonin gene-related peptide (CGRP) receptor antagonist. This mechanism is significant for developing treatments aimed at migraine relief and other neurological disorders. The compound's ability to bind effectively to the CGRP receptor has been documented through various molecular interaction studies, which highlight its potential in migraine therapy.

1.2. Cannabinoid Receptor Interactions

The compound also exhibits interaction with cannabinoid receptors, contributing to its profile as a potential cannabinoid receptor antagonist. This property opens avenues for research into its applications in pain management and other conditions where cannabinoid pathways are implicated.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound, against various viral strains, including Ebola virus pseudotypes. The presence of the piperidine moiety is crucial for maintaining antiviral activity, as modifications to this structure have shown a significant impact on efficacy .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | X.X ± X.X | X.X ± X.X | X.X |

| Comparison Compound A | Y.Y ± Y.Y | Y.Y ± Y.Y | Y.Y |

| Comparison Compound B | Z.Z ± Z.Z | Z.Z ± Z.Z | Z.Z |

Note: Values are hypothetical and should be replaced with actual data from empirical studies.

Antibacterial Properties

The antibacterial efficacy of thiophene derivatives, including those similar to this compound, has been explored against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains. Compounds exhibiting significant inhibitory effects against these bacterial strains could provide novel avenues for combating antibiotic resistance .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiophene derivatives is crucial for optimizing their pharmacological properties. Studies have demonstrated that variations in the piperidine substituent can significantly influence biological activity, highlighting the importance of this moiety in drug design .

Mecanismo De Acción

The mechanism by which 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

5-Methyl-N-(piperidin-4-yl)benzamide: A benzamide derivative with a similar piperidin-4-yl group but a benzene ring instead of thiophene.

5-Methyl-N-(piperidin-4-yl)pyridine-2-carboxamide: A pyridine derivative with a similar structure but a pyridine ring instead of thiophene.

Uniqueness: The presence of the thiophene ring in 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide imparts unique chemical and biological properties compared to its benzene and pyridine counterparts. The sulfur atom in the thiophene ring contributes to its distinct reactivity and potential biological activity.

Actividad Biológica

5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a piperidine moiety, which is known to enhance its interaction with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 244.34 g/mol.

Target Interactions : The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has shown potential as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is significant for developing treatments for migraine and other neurological disorders.

Biochemical Pathways : The compound may influence several biochemical pathways, including those involved in inflammation and pain modulation. Its structural characteristics allow it to interact effectively with neurotransmitter systems, potentially leading to analgesic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. These compounds exhibit significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 3.12 - 12.5 μg/mL |

The MIC values indicate that these compounds are comparable to established antibiotics like ciprofloxacin .

Antiviral Activity

Thiophene derivatives have also been assessed for their antiviral properties, particularly against viruses such as Ebola. The effective concentration (EC50) values demonstrate promising antiviral activity:

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.5 | 16 | 32 |

This selectivity index suggests that the compound is effective at inhibiting viral replication while exhibiting low cytotoxicity .

In Vivo Studies

In vivo studies have further substantiated the efficacy of this compound in animal models. For instance, administration in rodent models indicated significant reductions in pain responses, corroborating its potential as an analgesic agent .

Case Studies

- Migraine Treatment : A clinical study evaluated the efficacy of CGRP antagonists, including derivatives of thiophene compounds, in reducing migraine frequency and severity. Results indicated a marked improvement in patient outcomes compared to placebo groups.

- Antibacterial Efficacy : A research group conducted trials on the antibacterial effects of this compound against resistant strains of E. coli. The findings demonstrated significant inhibition compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent.

Propiedades

IUPAC Name |

5-methyl-N-piperidin-4-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMKUBYOYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.